
N'~1~-Phenylethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-Phenylethanedihydrazide is an organic compound with the molecular formula C8H10N4O2. It is known for its applications in various fields of chemistry and industry. This compound is characterized by its white to light yellow crystalline appearance and is sometimes found in powder form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-Phenylethanedihydrazide typically involves the reaction of hydrazine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acidic catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N’~1~-Phenylethanedihydrazide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-Phenylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products have significant applications in different chemical processes and industries .
Applications De Recherche Scientifique
N’~1~-Phenylethanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a precursor for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N’~1~-Phenylethanedihydrazide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved include the inhibition of succinate dehydrogenase, which is crucial in the respiratory chain of cells. This inhibition leads to the disruption of cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’~1~-Phenylethanedihydrazide include:
- N,N’-Diethyl-1,4-phenylenediamine
- N-(1-Phenylethyl)-N’-phenyl-1,4-phenylenediamine
- N,N’-Disubstituted 9,10-phenanthrenediimines .
Uniqueness
N’~1~-Phenylethanedihydrazide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
18658-77-0 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C8H10N4O2/c9-10-7(13)8(14)12-11-6-4-2-1-3-5-6/h1-5,11H,9H2,(H,10,13)(H,12,14) |
Clé InChI |
GITZRWDQCZKNFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


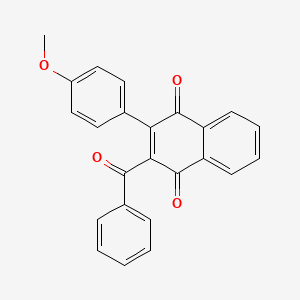
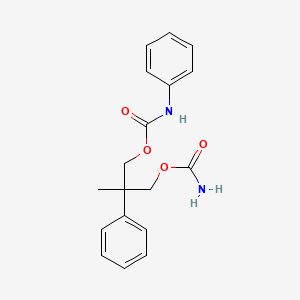
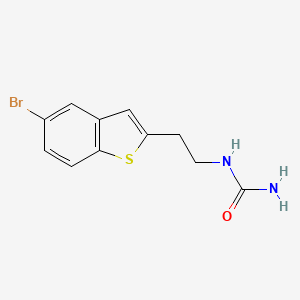

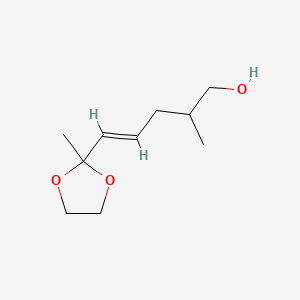
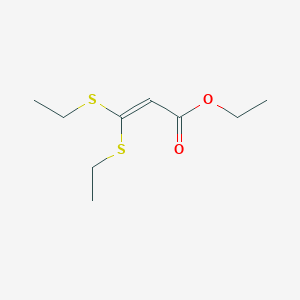
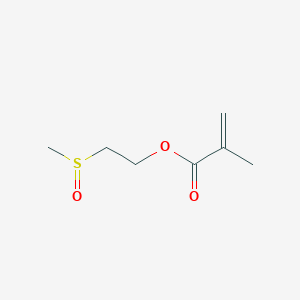
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
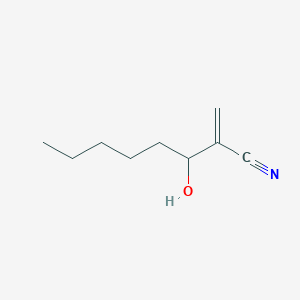


![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
